molecular formula C18H22N8O5 B15044200 2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol

2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol

Cat. No.: B15044200
M. Wt: 430.4 g/mol
InChI Key: GZRSSZYKOLAOST-XDHOZWIPSA-N
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Description

2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with morpholine groups and a nitrophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with morpholine under controlled conditions.

    Hydrazine Substitution: The triazine ring is then reacted with hydrazine to introduce the hydrazinyl group.

    Condensation Reaction: The hydrazinyl-triazine intermediate is condensed with 4-nitrophenol under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL undergoes various chemical reactions, including:

    Oxidation: The nitrophenol moiety can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The morpholine groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazine ring and nitrophenol moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)ANILINE: Similar triazine structure but with different substituents.

    4-[(4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL)PHENYL]CARBAMOYLAMINO]BENZOIC ACID: Another triazine derivative with a benzoic acid moiety.

Uniqueness

2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL is unique due to its combination of a triazine ring with morpholine groups and a nitrophenol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H22N8O5

Molecular Weight

430.4 g/mol

IUPAC Name

2-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-4-nitrophenol

InChI

InChI=1S/C18H22N8O5/c27-15-2-1-14(26(28)29)11-13(15)12-19-23-16-20-17(24-3-7-30-8-4-24)22-18(21-16)25-5-9-31-10-6-25/h1-2,11-12,27H,3-10H2,(H,20,21,22,23)/b19-12+

InChI Key

GZRSSZYKOLAOST-XDHOZWIPSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)N4CCOCC4

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O)N4CCOCC4

Origin of Product

United States

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